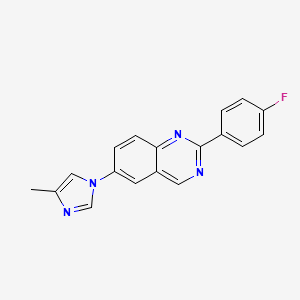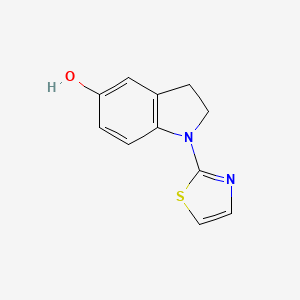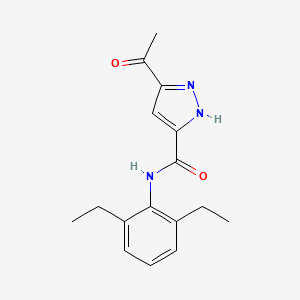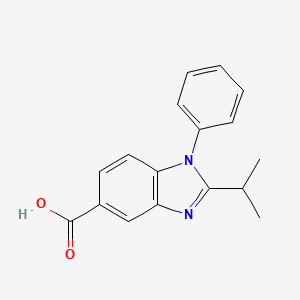
2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline is a heterocyclic compound that features a quinazoline core substituted with a fluorophenyl group and a methylimidazolyl group
Métodos De Preparación
The synthesis of 2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with 2-chloro-6-(4-methylimidazol-1-yl)quinazoline under appropriate conditions. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the quinazoline core.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium on carbon).
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.
Comparación Con Compuestos Similares
Similar compounds to 2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline include:
2-(4-Chlorophenyl)-6-(4-methylimidazol-1-yl)quinazoline: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
2-(4-Fluorophenyl)-6-(4-ethylimidazol-1-yl)quinazoline: This compound has an ethyl group instead of a methyl group on the imidazole ring, which may influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C18H13FN4 |
|---|---|
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline |
InChI |
InChI=1S/C18H13FN4/c1-12-10-23(11-21-12)16-6-7-17-14(8-16)9-20-18(22-17)13-2-4-15(19)5-3-13/h2-11H,1H3 |
Clave InChI |
WLEDGGNJRYMCBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C=N1)C2=CC3=CN=C(N=C3C=C2)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[2-(Benzenesulfonyl)phenyl]-3-bromobutan-2-one](/img/structure/B13872659.png)






![tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate](/img/structure/B13872688.png)
